N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (molecular formula: C₂₀H₁₆N₄O₄S; molecular weight: 408.43 g/mol) is a thieno[2,3-c]pyrazole derivative characterized by a 2-methoxyphenyl carboxamide substituent and a phenyl group at the 1-position of the pyrazole ring . This compound has been identified as a cytotoxic agent and mitotic inhibitor, with previous studies designating it under aliases such as 5248881 and MTPC .
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-13-15-12-18(19(24)21-16-10-6-7-11-17(16)25-2)26-20(15)23(22-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24) |
InChI Key |
BIZVSJCNEGIQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thiophene derivative with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The thienopyrazole core is then subjected to substitution reactions to introduce the phenyl and methoxyphenyl groups. This can be done using Friedel-Crafts acylation or alkylation reactions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the substituted thienopyrazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibit notable anticancer properties. For instance, derivatives of thieno[2,3-c]pyrazole have been shown to inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity of Thieno[2,3-c]pyrazole Derivatives
| Compound Name | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| This compound | Various (not specified) | TBD |
These studies suggest that the compound may interact with cellular pathways involved in cancer progression, potentially through mechanisms that inhibit key enzymes or signaling pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of specific targets within the cell. For example, it has been suggested that similar compounds interact with succinate dehydrogenase (SDH), affecting the citric acid cycle and electron transport chain, critical for cellular metabolism and energy production .
Agricultural Applications
Fungicidal Activity
Compounds related to this compound have demonstrated significant fungicidal properties against various plant pathogens. This makes them valuable in agricultural settings for crop protection.
Table 2: Fungicidal Activity Against Plant Pathogens
These findings underline the potential for developing new fungicides based on this compound structure.
Case Studies
Case Study 1: Anticancer Screening
A study conducted on a series of thieno[2,3-c]pyrazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against multiple cell lines. The specific compound this compound was included in this screening and showed promising results warranting further investigation into its structure-activity relationship (SAR).
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of thieno[2,3-c]pyrazole derivatives as fungicides reported a significant reduction in disease incidence among treated crops compared to controls. The application rates and specific environmental conditions were optimized to maximize efficacy while minimizing phytotoxicity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyrazole derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyrazole Derivatives
Mechanistic Insights
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (7f) and methoxy (7e) substituents may hinder antioxidant activity by reducing electron density at the carboxamide group, whereas amino (7b) and hydroxyl groups enhance radical scavenging .
- Steric Effects : The cyclohexyl group in N-cyclohexyl analogs may impede membrane permeability or target binding compared to planar aromatic substituents .
Biological Activity
N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by diverse research findings and data.
- Molecular Formula : C20H17N3O2S
- Molecular Weight : 363.441 g/mol
- CAS Number : 296262-20-9
Anticancer Activity
Research has demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting various cancer cell lines.
Case Studies
- Inhibition of Cell Proliferation :
- Mechanism of Action :
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Research Findings
- Cytokine Inhibition :
- Mechanistic Insights :
Antioxidant Activity
The antioxidant potential of this compound has also been explored.
Experimental Evidence
- Protective Effects Against Oxidative Stress :
Summary of Biological Activities
| Activity Type | Assessed Effect | IC50 Value | Cell Line/Model |
|---|---|---|---|
| Anticancer | Cell Proliferation | ~12.50 µM | MCF7 |
| Anti-inflammatory | TNF-alpha Inhibition | 0.283 mM | LPS-stimulated macrophages |
| Antioxidant | Protective Effect | Not specified | Clarias gariepinus |
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
Methodological Answer: The synthesis typically involves:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-dicarbonyl compounds under acidic conditions .
Carboxamide Introduction : Reacting the pyrazole intermediate with a 2-methoxyphenyl-substituted acyl chloride or using coupling agents like EDCI/HOBt .
Functionalization : Substituents (e.g., methyl, phenyl) are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Source |
|---|---|---|
| Solvent | Dioxane, ethanol, DMF | |
| Catalyst | Triethylamine, Pd(PPh₃)₄ | |
| Reaction Time | 3–6 hours (reflux) |
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 392.12) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for stability analysis .
Q. What preliminary biological assays are recommended for assessing therapeutic potential?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Kinase inhibition assays (e.g., COX-2, EGFR) with IC₅₀ determination via fluorometric methods .
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HepG2) and control for solvent effects (DMSO ≤0.1%) .
- Metabolic Profiling : Compare species-specific metabolism using hepatic microsomes (e.g., rat vs. rabbit CYP450 isoforms) to explain divergent in vivo results .
- Purity Validation : HPLC (>95% purity) to exclude confounding by synthetic byproducts .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., Factor Xa active site) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can synthesis yield and purity be optimized?
Methodological Answer:
Q. How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
Q. Example SAR Table :
| Analog Substituent | Bioactivity (IC₅₀, µM) |
|---|---|
| 2-Methoxyphenyl | 12.5 (COX-2 inhibition) |
| 3,4-Dimethylphenyl | 18.3 (EGFR inhibition) |
| 4-Chlorophenyl | 8.9 (Antimicrobial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
